molecular formula C9H7NO3S B495295 Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate CAS No. 111043-01-7

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

Cat. No. B495295
CAS RN: 111043-01-7
M. Wt: 209.22g/mol
InChI Key: VNGMVGWUWHNBBW-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the linear formula C9H7NO3S . It is part of a research programme targeting novel molecules as potential anti-inflammatory agents .


Synthesis Analysis

The synthesis of “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” involves the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate . The reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours .


Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” is characterized by its molecular weight of 209.23 . The InChI code for this compound is 1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” includes the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate in anhydrous DMF . Potassium carbonate is added and the reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” is a powder with a melting point of 158-160 °C . It has a molecular weight of 209.23 .

Scientific Research Applications

Scientific Research Applications of Structurally Related Compounds

1. Biological Effects and Analytical Techniques

Studies on heterocyclic aromatic amines, like PhIP and its metabolites, highlight the importance of understanding the biological effects of compounds structurally related to "Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate." Such compounds exhibit carcinogenic effects in various models, necessitating advanced analytical techniques for their detection and quantification in biological samples and foodstuffs. This research underscores the relevance of analytical chemistry in monitoring and studying the bioactivation and detoxification of these compounds (Teunissen et al., 2010).

2. Metal Interaction with Biological Ligands

Research on the interaction between metals and biologically important molecules such as pyridine carboxylic acids reveals insights into how these interactions can affect the electronic systems of ligands. This knowledge is crucial for understanding the nature of these compounds' interactions with biological targets, potentially informing the development of new therapeutics and diagnostics (Lewandowski et al., 2005).

3. Chemical Synthesis and Biological Properties

The synthesis and reactivity of hydroxycoumarins, including methods for their creation and the exploration of their biological properties, offer a glimpse into the synthetic challenges and opportunities for compounds with similar structures. Such research can lead to the development of new drugs, highlighting the synthetic and medicinal chemistry aspects of compounds related to "Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate" (Yoda, 2020).

4. Environmental Degradation

Studies on the microbial metabolism of pyridine and its derivatives under both aerobic and anaerobic conditions reveal the environmental fate of these compounds. Understanding the degradation pathways is essential for assessing environmental risk and developing remediation strategies for related compounds (Kaiser et al., 1996).

Safety and Hazards

The safety information for “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGMVGWUWHNBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

Q & A

Q1: What prompted the synthesis of Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate?

A1: The synthesis of Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was motivated by the search for new anti-inflammatory agents. The researchers were specifically interested in this compound due to its structural similarity to 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, a molecule with reported anti-inflammatory activity []. The researchers hypothesized that Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate might also exhibit anti-inflammatory properties due to this structural similarity.

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